Cas no 668971-90-2 (5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid)

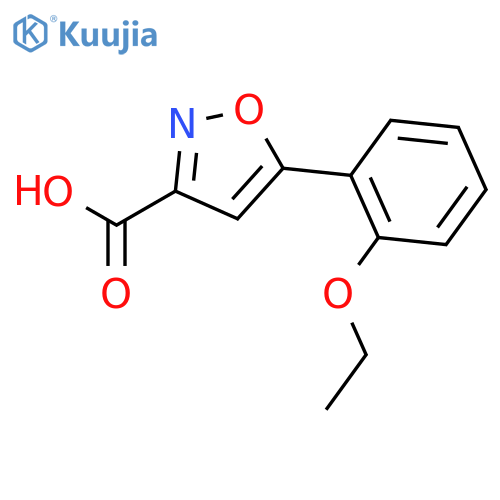

668971-90-2 structure

商品名:5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid

5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Isoxazolecarboxylic acid, 5-(2-ethoxyphenyl)-

- 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid

- 5-(2-ETHOXYPHENYL)-3-ISOXAZOLECARBOXYLIC ACID

- EN300-1846671

- AKOS002657800

- 668971-90-2

- SCHEMBL6815937

- 5-(2-ethoxyphenyl)isoxazole-3-carboxylic acid

- DTXSID20678846

-

- インチ: InChI=1S/C12H11NO4/c1-2-16-10-6-4-3-5-8(10)11-7-9(12(14)15)13-17-11/h3-7H,2H2,1H3,(H,14,15)

- InChIKey: XCOCESBOKNLNRA-UHFFFAOYSA-N

- ほほえんだ: CCOC1=CC=CC=C1C2=CC(=NO2)C(=O)O

計算された属性

- せいみつぶんしりょう: 233.06883

- どういたいしつりょう: 233.06880783g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 271

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 72.6Ų

じっけんとくせい

- PSA: 72.56

5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1846671-0.1g |

5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid |

668971-90-2 | 0.1g |

$490.0 | 2023-09-19 | ||

| Enamine | EN300-1846671-1.0g |

5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid |

668971-90-2 | 1g |

$1070.0 | 2023-06-02 | ||

| Enamine | EN300-1846671-10.0g |

5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid |

668971-90-2 | 10g |

$4606.0 | 2023-06-02 | ||

| Enamine | EN300-1846671-0.25g |

5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid |

668971-90-2 | 0.25g |

$513.0 | 2023-09-19 | ||

| Enamine | EN300-1846671-0.5g |

5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid |

668971-90-2 | 0.5g |

$535.0 | 2023-09-19 | ||

| Enamine | EN300-1846671-0.05g |

5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid |

668971-90-2 | 0.05g |

$468.0 | 2023-09-19 | ||

| Enamine | EN300-1846671-2.5g |

5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid |

668971-90-2 | 2.5g |

$1089.0 | 2023-09-19 | ||

| Enamine | EN300-1846671-5.0g |

5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid |

668971-90-2 | 5g |

$3105.0 | 2023-06-02 | ||

| Enamine | EN300-1846671-10g |

5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid |

668971-90-2 | 10g |

$2393.0 | 2023-09-19 | ||

| Enamine | EN300-1846671-1g |

5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid |

668971-90-2 | 1g |

$557.0 | 2023-09-19 |

5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid 関連文献

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

668971-90-2 (5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid) 関連製品

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量